molecular formula C9H10FNO B2806649 Ethyl 3-fluorobenzimidate CAS No. 55308-44-6

Ethyl 3-fluorobenzimidate

Cat. No.: B2806649
CAS No.: 55308-44-6
M. Wt: 167.183
InChI Key: SMAAHQSLJYWFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluorobenzimidate is an organic compound characterized by the presence of a fluorine atom attached to the benzene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluorobenzimidate can be synthesized through the reaction of 3-fluorobenzonitrile with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

  • Dissolution of 3-fluorobenzonitrile in ethanol.
  • Addition of an acid catalyst such as hydrochloric acid.
  • Heating the reaction mixture to reflux for several hours.
  • Isolation of the product by distillation or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluorobenzimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form ethyl 3-fluorobenzylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzimidates.

    Hydrolysis: Formation of 3-fluorobenzoic acid.

    Reduction: Formation of ethyl 3-fluorobenzylamine.

Scientific Research Applications

Ethyl 3-fluorobenzimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-fluorobenzimidate exerts its effects involves the interaction of the fluorine atom with various molecular targets. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry. The ester group allows for easy modification, enabling the synthesis of a wide range of derivatives with potential biological activity.

Comparison with Similar Compounds

Ethyl 3-fluorobenzimidate can be compared with other similar compounds such as:

  • Ethyl 3-chlorobenzimidate
  • Ethyl 3-bromobenzimidate
  • Ethyl 3-methoxybenzoate

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methoxy counterparts. These properties make it particularly valuable in medicinal chemistry for the development of fluorinated drugs.

Properties

IUPAC Name

ethyl 3-fluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAAHQSLJYWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.